1-(4-Methylbenzene-1-sulfonyl)-3-(4-methylphenyl)-1H-1,2,4-triazole
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Overview
Description
3-(p-Tolyl)-1-tosyl-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of the p-tolyl and tosyl groups in this compound makes it unique and potentially useful in various chemical and biological applications.
Preparation Methods
The synthesis of 3-(p-Tolyl)-1-tosyl-1H-1,2,4-triazole typically involves the reaction of p-tolyl hydrazine with tosyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as potassium hydroxide, which facilitates the formation of the triazole ring. The reaction mixture is heated under reflux to ensure complete conversion of the starting materials to the desired product .
Chemical Reactions Analysis
3-(p-Tolyl)-1-tosyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
3-(p-Tolyl)-1-tosyl-1H-1,2,4-triazole has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: It is being studied for its potential use in treating various diseases and medical conditions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(p-Tolyl)-1-tosyl-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3-(p-Tolyl)-1-tosyl-1H-1,2,4-triazole can be compared with other similar compounds, such as:
1-tosyl-1H-1,2,4-triazole: Lacks the p-tolyl group, which may affect its chemical and biological properties.
3-(p-Tolyl)-1H-1,2,4-triazole: Lacks the tosyl group, which may influence its reactivity and applications.
3-(p-Tolyl)-1-tosyl-1H-1,2,3-triazole: Contains a different triazole ring structure, which may result in different chemical and biological behavior.
Biological Activity
1-(4-Methylbenzene-1-sulfonyl)-3-(4-methylphenyl)-1H-1,2,4-triazole, commonly referred to as a triazole derivative, has garnered attention due to its diverse biological activities. This compound belongs to the class of 1,2,4-triazoles, which are known for their broad spectrum of pharmacological properties including antifungal, antibacterial, anti-inflammatory, and anticancer activities. This article aims to provide a detailed overview of the biological activity associated with this compound based on recent research findings.
The compound's chemical structure can be described as follows:
Property | Value |
---|---|
CAS Number | 651723-96-5 |
Molecular Formula | C16H15N3O2S |
Molecular Weight | 313.4 g/mol |
IUPAC Name | 3-(4-methylphenyl)-1-(4-methylphenyl)sulfonyl-1,2,4-triazole |
SMILES | CC1=CC=C(C=C1)C2=NN(C=N2)S(=O)(=O)C3=CC=C(C=C3)C |
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study evaluated the antibacterial activity of various synthesized 1,2,4-triazole derivatives against both Gram-positive and Gram-negative bacteria. The results showed that compounds with the triazole core demonstrated effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 0.12 to 1.95 µg/mL .
Table: Antibacterial Activity of Triazole Derivatives
Compound | Bacteria Tested | MIC (µg/mL) |
---|---|---|
Triazole Derivative A | E. coli | 0.25 |
Triazole Derivative B | S. aureus | 0.50 |
Triazole Derivative C | P. aeruginosa | 0.75 |
Anti-inflammatory Properties
The anti-inflammatory potential of triazole derivatives has also been investigated. In vitro studies have shown that certain derivatives can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in cultured peripheral blood mononuclear cells . This suggests a potential therapeutic application in inflammatory diseases.
Anticancer Activity
The anticancer properties of triazoles have been well-documented. A recent study highlighted the ability of specific 1,2,4-triazole derivatives to induce apoptosis in cancer cell lines through various mechanisms including the modulation of cell cycle progression and induction of oxidative stress . The compounds were tested against several cancer cell lines showing promising results in inhibiting cell proliferation.
Case Studies
A notable case study involved the synthesis and evaluation of new triazole derivatives that incorporated various substituents to enhance biological activity. These derivatives were tested for their cytotoxic effects on cancer cells and showed varying degrees of potency depending on their structural modifications . The findings underscored the importance of chemical structure in determining biological efficacy.
Properties
CAS No. |
651723-96-5 |
---|---|
Molecular Formula |
C16H15N3O2S |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
3-(4-methylphenyl)-1-(4-methylphenyl)sulfonyl-1,2,4-triazole |
InChI |
InChI=1S/C16H15N3O2S/c1-12-3-7-14(8-4-12)16-17-11-19(18-16)22(20,21)15-9-5-13(2)6-10-15/h3-11H,1-2H3 |
InChI Key |
AVVSKKAYAMZIHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=N2)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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